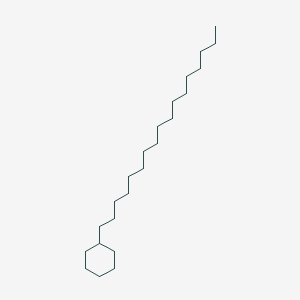

Heptadecylcyclohexane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

heptadecylcyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H46/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17-20-23-21-18-16-19-22-23/h23H,2-22H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLHZQNGNJQYAIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40173489 | |

| Record name | Heptadecylcyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40173489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19781-73-8 | |

| Record name | Heptadecylcyclohexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19781-73-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Heptadecylcyclohexane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019781738 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Heptadecylcyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40173489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Heptadecylcyclohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.356 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Heptadecylcyclohexane: A Comprehensive Technical Guide to its Physicochemical Properties and Experimental Determination

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptadecylcyclohexane, a long-chain alkyl-substituted cycloalkane, represents a class of molecules with significant implications in various scientific domains, from materials science to pharmaceuticals. Its unique combination of a flexible, lipophilic alkyl chain and a conformationally rigid cyclohexane ring imparts distinct physicochemical properties that are of considerable interest to researchers. In the context of drug development, the cyclohexane moiety is a well-established bioisostere for phenyl groups, offering a three-dimensional scaffold that can enhance binding affinity to biological targets. The long alkyl chain, in turn, can modulate properties such as membrane permeability and solubility, making this compound and its derivatives intriguing candidates for exploration in medicinal chemistry and drug delivery systems.[1]

This technical guide provides an in-depth exploration of the melting and boiling points of this compound, grounded in established experimental methodologies and theoretical principles. It is designed to be a valuable resource for scientists and researchers, offering not only critical data but also the scientific rationale behind the experimental determination of these fundamental properties.

Physicochemical Properties of this compound

The physical state and thermal behavior of a compound are dictated by its molecular structure and the intermolecular forces at play. This compound, with its large nonpolar surface area, is predominantly influenced by van der Waals forces. The long heptadecyl chain allows for significant London dispersion forces, while the cyclohexane ring introduces a degree of rigidity.

| Property | Value | Source(s) |

| Molecular Formula | C₂₃H₄₆ | PubChem[2] |

| Molecular Weight | 322.62 g/mol | TCI America |

| CAS Number | 19781-73-8 | TCI America |

| Melting Point | 35.0 - 37.0 °C | TCI America |

| Boiling Point | 397 °C (at 760 mmHg) | TCI America |

| Appearance | White to almost white powder to crystal | TCI America |

Molecular Structure and its Influence on Physical Properties

The melting and boiling points of this compound are a direct consequence of its molecular architecture. The long, linear heptadecyl chain can pack efficiently in the solid state, leading to a relatively sharp melting point for a long-chain hydrocarbon. The cyclohexane ring, with its chair and boat conformations, introduces a non-planar element that can influence crystal packing.

Caption: Interplay of molecular features governing the physical properties of this compound.

Synthesis of this compound: A Plausible Route

Step 1: Friedel-Crafts Acylation of Benzene with Heptadecanoyl Chloride

This reaction introduces the 17-carbon acyl chain onto the benzene ring.

-

Reactants: Benzene, Heptadecanoyl Chloride, and a Lewis acid catalyst (e.g., anhydrous Aluminum Chloride, AlCl₃).

-

Mechanism: The Lewis acid activates the acyl chloride, generating a highly electrophilic acylium ion. This electrophile then attacks the electron-rich benzene ring in an electrophilic aromatic substitution reaction.[3][4] The reaction is typically carried out in an inert solvent and may require heating to proceed to completion.[5]

-

Work-up: The reaction mixture is quenched with water to decompose the aluminum chloride complex and the organic product is extracted, washed, and purified.[6][7]

Step 2: Clemmensen or Wolff-Kishner Reduction of the Ketone

The carbonyl group of the resulting heptadecanoylbenzene is reduced to a methylene group.

-

Clemmensen Reduction: This method employs amalgamated zinc and hydrochloric acid. It is suitable for substrates that are stable to strong acidic conditions.

-

Wolff-Kishner Reduction: This alternative uses hydrazine hydrate and a strong base (e.g., potassium hydroxide) at high temperatures, and is suitable for compounds that are sensitive to acid.

Step 3: Catalytic Hydrogenation of the Aromatic Ring

The final step involves the saturation of the benzene ring to yield this compound.

-

Catalyst: A heterogeneous catalyst such as rhodium on carbon (Rh/C) or ruthenium on carbon (Ru/C) is typically used.

-

Conditions: The reaction is carried out under a hydrogen atmosphere at elevated pressure and temperature. The specific conditions will depend on the catalyst and the substrate.

Caption: A plausible synthetic workflow for the preparation of this compound.

Experimental Determination of Melting and Boiling Points

Accurate determination of melting and boiling points is fundamental for compound characterization and purity assessment.

Melting Point Determination

The capillary method is a standard and reliable technique for determining the melting point of a solid organic compound.

Protocol: Capillary Melting Point Determination

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer or a digital temperature sensor.

-

Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last crystal disappears (the completion of melting) are recorded. This range is the melting point of the sample.

Interpretation of Results:

-

Sharp Melting Point: A narrow melting point range (typically 0.5-1 °C) is indicative of a pure compound.

-

Broad Melting Point Range: Impurities tend to depress and broaden the melting point range.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.

Protocol: Distillation Method for Boiling Point Determination

-

Apparatus Setup: A small quantity of this compound is placed in a distillation flask. The flask is fitted with a condenser and a thermometer, with the thermometer bulb positioned just below the side arm of the flask to accurately measure the temperature of the vapor.

-

Heating: The liquid is heated gently. The use of boiling chips is recommended to ensure smooth boiling.

-

Observation: The temperature is recorded when the liquid is boiling steadily and a ring of condensing vapor is observed on the thermometer bulb. This temperature is the boiling point at the measured atmospheric pressure.

Pressure Correction:

The boiling point is highly dependent on the atmospheric pressure. For high-boiling compounds like this compound, it is often determined at reduced pressure to prevent decomposition. The observed boiling point can be corrected to the normal boiling point (at 760 mmHg) using a nomograph or the Clausius-Clapeyron equation.

Caption: Standard experimental workflows for determining melting and boiling points.

Applications and Relevance in Research and Drug Development

The long alkyl chain of this compound makes it a highly lipophilic molecule. This property is particularly relevant in the following areas:

-

Drug Delivery: Long-chain lipids and hydrocarbons are integral components of various drug delivery systems, such as lipid nanoparticles and emulsions.[1] The physicochemical properties of this compound could be leveraged in the design of novel drug carriers for hydrophobic therapeutic agents.

-

Membrane Biophysics: As a structural analog of lipids, this compound can be used as a model compound to study interactions within biological membranes.

-

Material Science: Long-chain alkanes are known to exhibit complex phase behavior, including the formation of liquid crystals. The phase transitions of this compound could be of interest in the development of phase-change materials for thermal energy storage.

The cyclohexane ring, as a bioisostere of the phenyl group, offers several advantages in drug design:

-

Improved Metabolic Stability: The saturated cyclohexane ring is generally more resistant to metabolic oxidation compared to an aromatic ring.

-

Enhanced Lipophilicity: The replacement of a flat aromatic ring with a three-dimensional cyclohexane ring can increase lipophilicity, potentially improving membrane permeability.

-

Conformational Rigidity: The defined chair and boat conformations of the cyclohexane ring can help to lock a molecule into a bioactive conformation, leading to increased potency and selectivity.[1]

Conclusion

This compound is a molecule whose physicochemical properties are a direct reflection of its unique molecular structure. Its melting and boiling points, determined by established experimental techniques, provide crucial information for its characterization and handling. While specific peer-reviewed data for this particular compound is sparse, its structural motifs—the long alkyl chain and the cyclohexane ring—are of significant interest in contemporary research, particularly in the fields of drug discovery and material science. This guide provides a comprehensive overview of the available data and the scientific principles underlying the properties and analysis of this compound, serving as a valuable resource for researchers in the field.

References

-

Chemguide. (n.d.). Friedel-Crafts Acylation of Benzene. Retrieved from [Link]

-

Chemguide. (n.d.). Explaining the Friedel-Crafts Acylation of Benzene. Retrieved from [Link]

-

Khan Academy. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, May 30). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 29777, this compound. Retrieved from [Link]

-

YouTube. (2018, May 7). Friedel Crafts Acylation of Benzene Reaction Mechanism. Retrieved from [Link]

-

MATEC Web of Conferences. (2018). Effect of Alkyl Chain Length on Adsorption and Release of Hydrophobic Drug to/from Hydrophobically-modified Gelatin Hydrogel. Retrieved from [Link]

-

PubMed. (2014). Isolation and characterization of two novel strains capable of using cyclohexane as carbon source. Retrieved from [Link]

-

PubMed. (2017). Cyclodextrin-based supramolecular systems for drug delivery: recent progress and future perspective. Retrieved from [Link]

-

PubMed. (2017). Understanding the Differing Fluid Phase Behavior of Cyclohexane + Benzene and Their Hydroxylated or Aminated Forms. Retrieved from [Link]

-

MDPI. (2021). Macrocycle-Based Supramolecular Drug Delivery Systems: A Concise Review. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Heptylcyclohexane (CAS 5617-41-4). Retrieved from [Link]

-

ResearchGate. (2021, March 10). Liquid–Liquid Phase Behavior of Diesel/Biofuel Blends: Ternary Mixtures of n -Hexadecane, 2,2,4,4,6,8,8-Heptamethylnonane, and Ethanol and the Binary Subsystems. Retrieved from [Link]

-

National Center for Biotechnology Information. (2025, May 14). Cyclodextrin-based rotaxanes as a versatile platform for biological and medicinal applications. Retrieved from [Link]

-

ResearchGate. (n.d.). Summary of experimental data for cyclohexane. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Persistent peri‐Heptacene: Synthesis and In Situ Characterization. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Cyclohexane. Retrieved from [Link]

-

Imperial College London. (n.d.). Long-lasting nanoparticles for controlled release drug delivery. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Cyclohexane. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Spectral Analysis of Heptadecylcyclohexane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptadecylcyclohexane, a long-chain alkyl-substituted cycloalkane, serves as a significant model compound in various fields, including geochemistry, materials science, and as a high molecular weight impurity or starting material in pharmaceutical manufacturing. Its well-defined structure, consisting of a saturated C17 alkyl chain appended to a cyclohexane ring, makes it an excellent candidate for detailed spectroscopic analysis. Understanding the infrared (IR) and mass spectrometric (MS) characteristics of this compound is crucial for its unambiguous identification, purity assessment, and for elucidating its behavior in complex matrices. This guide provides a comprehensive analysis of the IR and mass spectral data of this compound, grounded in fundamental principles of spectroscopy and supported by data from authoritative spectral databases.

Infrared (IR) Spectroscopy Analysis

Infrared spectroscopy is a powerful, non-destructive technique that probes the vibrational modes of molecules. The absorption of infrared radiation at specific frequencies corresponds to the excitation of molecular vibrations, such as stretching and bending of chemical bonds. For a molecule like this compound, the IR spectrum is dominated by the vibrational modes of its constituent C-H and C-C bonds within the alkyl chain and the cyclohexane ring.

Experimental Protocol: Acquiring the IR Spectrum

A typical method for obtaining the IR spectrum of a solid sample like this compound is through Attenuated Total Reflectance (ATR) Fourier Transform Infrared (FTIR) spectroscopy.

-

Sample Preparation: A small amount of solid this compound is placed directly onto the ATR crystal (e.g., diamond or germanium).

-

Data Acquisition: The sample is brought into firm contact with the crystal. An infrared beam is passed through the ATR crystal, where it undergoes total internal reflection. At the point of reflection, an evanescent wave extends a few microns beyond the crystal surface and into the sample. The sample absorbs energy at specific wavelengths, attenuating the internally reflected beam.

-

Spectral Processing: The resulting interferogram is mathematically converted into an absorbance or transmittance spectrum using a Fourier transform. A background spectrum of the clean, empty ATR crystal is typically collected and subtracted from the sample spectrum to remove contributions from the instrument and ambient atmosphere (e.g., CO2 and water vapor).

Diagram of the ATR-FTIR Experimental Workflow

Caption: Workflow for acquiring an ATR-FTIR spectrum.

Interpretation of the this compound IR Spectrum

The IR spectrum of this compound is characterized by strong absorptions in the C-H stretching region and a series of bending and rocking vibrations in the fingerprint region. The spectrum is largely devoid of absorptions from common functional groups (e.g., O-H, C=O), confirming its saturated hydrocarbon nature.[1][2]

C-H Stretching Vibrations (3000-2850 cm⁻¹): This region is dominated by the stretching vibrations of the numerous C-H bonds in the molecule.[1][2]

-

Asymmetric and Symmetric Stretching of CH₂ groups: Strong absorptions are expected around 2925 cm⁻¹ and 2853 cm⁻¹, respectively. These arise from the methylene groups in both the long alkyl chain and the cyclohexane ring.

-

Asymmetric and Symmetric Stretching of CH₃ groups: Absorptions for the terminal methyl group of the heptadecyl chain are also present in this region, typically around 2962 cm⁻¹ (asymmetric) and 2872 cm⁻¹ (symmetric), though they may be overlapped by the more intense CH₂ signals.

C-H Bending Vibrations (1470-1370 cm⁻¹):

-

CH₂ Scissoring: A characteristic absorption for methylene groups is found at approximately 1465 cm⁻¹.

-

CH₃ Umbrella Bending: The symmetric bending of the terminal methyl group gives rise to a band near 1378 cm⁻¹.

Fingerprint Region (< 1500 cm⁻¹): This region contains a complex series of absorptions arising from C-C stretching and various C-H bending and rocking motions. While individual peak assignment is challenging, the overall pattern is unique to the molecule's structure.

-

CH₂ Rocking: For long alkyl chains (n > 4), a characteristic rocking vibration appears around 720 cm⁻¹.[2]

| Vibrational Mode | Expected Absorption Range (cm⁻¹) | Assignment |

| C-H Stretching | 2962 - 2853 | Asymmetric and symmetric stretching of CH₂ and CH₃ groups |

| CH₂ Scissoring | ~1465 | Bending vibration of methylene groups |

| CH₃ Umbrella Bending | ~1378 | Symmetric bending of the terminal methyl group |

| CH₂ Rocking | ~720 | Rocking vibration of the long alkyl chain |

Note: The actual IR spectrum for this compound can be accessed from the NIST Chemistry WebBook and SpectraBase.[3][4]

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. Electron Ionization (EI) is a common ionization technique for relatively non-polar and volatile compounds like this compound.

Experimental Protocol: Acquiring the Mass Spectrum

The mass spectrum of this compound is typically obtained using a Gas Chromatography-Mass Spectrometry (GC-MS) system.

-

Sample Introduction: A dilute solution of this compound in a volatile solvent is injected into the gas chromatograph.

-

Chromatographic Separation: The sample is vaporized and travels through a capillary column, separating it from any impurities.

-

Ionization: The eluted this compound enters the mass spectrometer's ion source, where it is bombarded with high-energy electrons (typically 70 eV). This results in the formation of a molecular ion (M⁺•) and various fragment ions.

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.

-

Detection: A detector records the abundance of each ion, generating a mass spectrum.

Diagram of the GC-MS Experimental Workflow

Caption: Workflow for acquiring a GC-MS spectrum.

Interpretation of the this compound Mass Spectrum

The mass spectrum of this compound provides a wealth of structural information. The fragmentation pattern is characteristic of long-chain alkyl-substituted cycloalkanes.

Molecular Ion (M⁺•): The molecular ion peak is expected at an m/z corresponding to the molecular weight of this compound (C₂₃H₄₆), which is 322.6 g/mol .[3] The intensity of the molecular ion peak for long-chain alkanes can be weak but is generally observable.[5]

Key Fragmentation Pathways: The fragmentation of the molecular ion is driven by the formation of stable carbocations. For this compound, two main fragmentation pathways are dominant: cleavage of the bond between the alkyl chain and the cyclohexane ring, and fragmentation within the alkyl chain.

-

Cleavage of the Cyclohexyl-Alkyl Bond:

-

Loss of the Heptadecyl Radical: Cleavage of the C-C bond between the cyclohexane ring and the heptadecyl chain can result in the formation of a cyclohexyl cation at m/z 83 . This is often a prominent peak.

-

Loss of the Cyclohexyl Radical: The alternative cleavage would lead to a heptadecyl cation. However, fragmentation within the long alkyl chain is more prevalent.

-

-

Fragmentation of the Alkyl Chain:

-

Long-chain alkanes typically fragment to produce a series of carbocations separated by 14 mass units (CH₂). This results in a characteristic cluster of peaks at m/z values corresponding to [CₙH₂ₙ₊₁]⁺. For this compound, prominent peaks are expected at m/z 43, 57, 71, 85 , etc.[5]

-

-

Fragmentation of the Cyclohexane Ring:

-

The cyclohexane ring can also undergo fragmentation, often through the loss of ethene (C₂H₄, 28 Da), leading to a fragment at m/z 55 ([C₄H₇]⁺).

-

The base peak in the mass spectrum of n-alkylcyclohexanes is often m/z 83 or m/z 55, depending on the relative stability of the resulting ions.

| m/z | Proposed Fragment Ion | Interpretation |

| 322 | [C₂₃H₄₆]⁺• | Molecular Ion (M⁺•) |

| 83 | [C₆H₁₁]⁺ | Cyclohexyl cation |

| 57 | [C₄H₉]⁺ | Butyl cation (from alkyl chain) |

| 55 | [C₄H₇]⁺ | Fragmentation of the cyclohexane ring |

| 43 | [C₃H₇]⁺ | Propyl cation (from alkyl chain) |

Note: The mass spectral data for this compound is available from the NIST Mass Spectrometry Data Center.[3]

Diagram of the Major Mass Spectral Fragmentation Pathways of this compound

Caption: Proposed major fragmentation pathways for this compound in EI-MS.

Conclusion

The combined application of Infrared Spectroscopy and Mass Spectrometry provides a robust framework for the characterization of this compound. The IR spectrum confirms its saturated hydrocarbon nature through the characteristic C-H stretching and bending vibrations of the long alkyl chain and the cyclohexane ring. The mass spectrum provides the molecular weight and detailed structural information through its distinct fragmentation pattern, notably the formation of the cyclohexyl cation and a series of alkyl fragments. This in-depth spectral analysis is indispensable for quality control, impurity profiling, and structural elucidation in research and industrial settings.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

NIST. n-Heptadecylcyclohexane. In: NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Eds. P.J. Linstrom and W.G. Mallard. National Institute of Standards and Technology, Gaithersburg MD, 20899. [Link]

-

Chad's Prep. 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds. YouTube. [Link]

-

AIST. Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

-

University of Calgary. IR Spectroscopy Tutorial: Alkanes. [Link]

-

Smith, B. C. How to Properly Compare Spectra, and Determining Alkane Chain Length From Infrared Spectra. Spectroscopy Online. [Link]

-

Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

MassBank. PROPYLCYCLOHEXANE. [Link]

-

NIST. Welcome to the NIST WebBook. National Institute of Standards and Technology. [Link]

-

Balgoma, D., et al. Lipidomic Analysis of Twenty Seven Prostanoids and Isoprostanes by Electrospray Liquid Chromatography/Tandem Mass Spectrometry. NIH. [Link]

-

Michigan State University Department of Chemistry. Mass Spectrometry. [Link]

-

ResearchGate. How to Properly Compare Spectra, and Determining Alkane Chain Length from Infrared Spectra. [Link]

-

University of Wisconsin-Madison Libraries. Spectral Database for Organic Compounds, SDBS. [Link]

-

NIST. Heptylcyclohexane. In: NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Eds. P.J. Linstrom and W.G. Mallard. National Institute of Standards and Technology, Gaithersburg MD, 20899. [Link]

-

NIST. n-Pentadecylcyclohexane. In: NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Eds. P.J. Linstrom and W.G. Mallard. National Institute of Standards and Technology, Gaithersburg MD, 20899. [Link]

-

The Organic Chemistry Tutor. Lec15 - IR Spectra of Alkanes and Alkenes. YouTube. [Link]

-

Prakash Raja. Mass Fragmentation of Alkane and Cycloalkanes/ Mass spectrometry. YouTube. [Link]

-

Doc Brown's Chemistry. C6H12 infrared spectrum of cyclohexane. [Link]

-

PubMed Central. An insight into high-resolution mass-spectrometry data. [Link]

-

SpringerLink. Structural characterization and mass spectrometry fragmentation signatures of macrocyclic alkanes isolated from a Sydney Basin torbanite, Australia. [Link]

-

NIST. NIST Chemistry WebBook. [Link]

-

Scientific Research Publishing. Spectral Database for Organic Compounds, SDBS. [Link]

-

NIST. Cyclohexane. In: NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Eds. P.J. Linstrom and W.G. Mallard. National Institute of Standards and Technology, Gaithersburg MD, 20899. [Link]

-

NIST. Cyclohexane, methyl-. In: NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Eds. P.J. Linstrom and W.G. Mallard. National Institute of Standards and Technology, Gaithersburg MD, 20899. [Link]

-

NIST. Cyclohexanol. In: NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Eds. P.J. Linstrom and W.G. Mallard. National Institute of Standards and Technology, Gaithersburg MD, 20899. [Link]

Sources

The Unseen Architects: A Technical Guide to the Discovery and History of Long-Chain Cycloalkanes

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Long-chain cycloalkanes, or macrocycles, represent a fascinating and challenging class of molecules that have journeyed from theoretical curiosities to indispensable scaffolds in modern chemistry and pharmacology. This in-depth technical guide navigates the historical landscape of their discovery, from the initial skepticism rooted in early chemical theories to the groundbreaking synthetic strategies that unveiled their existence and utility. We will dissect the seminal contributions of pioneers like Leopold Ruzicka and Vladimir Prelog, explore the evolution of macrocyclization techniques from classical high-dilution principles to the revolutionary advent of ring-closing metathesis, and illuminate their contemporary significance in the intricate world of drug development. This guide is designed to provide researchers and drug development professionals with a comprehensive understanding of the foundational principles, experimental rationales, and practical applications of these unique cyclic structures.

Introduction: The Enigma of the Large Ring

In the landscape of organic chemistry, the closure of a carbon chain to form a ring introduces a third dimension of structural complexity and chemical reactivity. While small and common rings (3-7 members) were well-explored in the early days of the science, the existence of their larger counterparts, the long-chain cycloalkanes (typically defined as rings with 12 or more atoms), remained a subject of considerable debate. The prevailing theories of the time, most notably Adolf von Baeyer's Strain Theory of 1885, posited that large rings would be fraught with insurmountable angle strain, rendering them too unstable to exist.[1] This theoretical barrier cast a long shadow over the field, discouraging exploration into what was perceived as a chemical "no man's land."

This guide will trace the intellectual and experimental journey that dismantled these early misconceptions, revealing a rich and diverse world of macrocyclic chemistry. We will delve into the pivotal discoveries that not only proved the existence of long-chain cycloalkanes but also unlocked their synthesis, paving the way for their current prominence in fields ranging from perfumery to pharmaceuticals.

The Dawn of an Era: Ruzicka and the Musk Conundrum

The narrative of long-chain cycloalkanes is inextricably linked with the work of the Croatian-Swiss chemist Leopold Ruzicka, a titan in the field of natural product chemistry. His investigations into the chemical constituents of animal musks, highly prized for their use in the perfume industry, led to a paradigm shift in the understanding of cyclic compounds.

In the 1920s, Ruzicka embarked on the structural elucidation of muscone and civetone, the primary odorous components of musk deer and civet cat secretions, respectively. Through meticulous degradation and synthesis, he made a startling discovery: muscone possessed a 15-membered carbon ring, and civetone a 17-membered ring.[2] This was a direct contradiction to the predictions of Baeyer's Strain Theory and a watershed moment in organic chemistry. Ruzicka's work, for which he was awarded the Nobel Prize in Chemistry in 1939, unequivocally demonstrated that large, stable carbon rings were not only possible but were also present in nature.[1]

The Ruzicka Large-Ring Synthesis: A Classical Approach

To prove the structures of muscone and civetone, Ruzicka developed the first general method for the synthesis of large-ring ketones, a reaction now known as the Ruzicka large-ring synthesis.[2][3] This method involves the high-temperature pyrolysis of the thorium or cerium salts of long-chain dicarboxylic acids.[1]

Causality Behind the Experimental Choice: The logic behind this approach was to bring the two ends of a long dicarboxylic acid chain into proximity to facilitate an intramolecular cyclization reaction, forming a cyclic ketone with the expulsion of carbon dioxide and water. The use of thorium or cerium salts was crucial, as these metals were believed to template the cyclization by coordinating to the carboxylate groups.

Experimental Protocol: Ruzicka Large-Ring Synthesis of Cyclopentadecanone (a Muscone Precursor)

Objective: To synthesize a 15-membered cyclic ketone from a 16-carbon dicarboxylic acid.

Materials:

-

Thiodiglycolic acid

-

Thorium(IV) oxide (ThO₂)

-

High-vacuum distillation apparatus

-

Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

-

Salt Formation: The long-chain dicarboxylic acid (e.g., hexadecanedioic acid) is intimately mixed with a catalytic amount of thorium(IV) oxide.

-

Pyrolysis: The mixture is heated to a high temperature (typically 300-400 °C) under a high vacuum. This provides the energy required for the decarboxylation and cyclization to occur.

-

Distillation: The resulting cyclic ketone is volatile under these conditions and is continuously distilled from the reaction mixture as it is formed. This immediate removal from the hot zone prevents decomposition.

-

Purification: The collected distillate is then purified by fractional distillation or chromatography to yield the pure cyclopentadecanone.

Self-Validation: The identity and purity of the product are confirmed by spectroscopic methods (NMR, IR, Mass Spectrometry) and by comparing its physical properties (boiling point, refractive index) with known values.

Overcoming the Odds: The Ziegler-Ruggli Dilution Principle

While Ruzicka's method was groundbreaking, it was often low-yielding and required harsh conditions. A significant challenge in synthesizing macrocycles is the inherent competition between intramolecular cyclization (forming the desired ring) and intermolecular polymerization (forming long chains). For a linear molecule with reactive groups at both ends, the probability of these ends finding each other to close the ring is much lower than the probability of one end reacting with the end of another molecule, especially at high concentrations.

In the 1930s, Karl Ziegler and Paul Ruggli independently developed a simple yet elegant solution to this problem: the high dilution principle .[4][5]

The Core Concept: By carrying out the cyclization reaction in a very large volume of solvent, the concentration of the linear precursor is kept extremely low. This dramatically reduces the frequency of intermolecular collisions, thereby favoring the intramolecular reaction pathway.

Causality Behind the Experimental Choice: The Ziegler-Ruggli principle is a classic example of manipulating reaction kinetics to achieve a desired outcome. By decreasing the concentration, the rate of the bimolecular polymerization reaction (which is second-order with respect to the reactant concentration) is suppressed to a much greater extent than the rate of the unimolecular cyclization reaction (which is first-order).

Experimental Protocol: Macrocyclization via the Ziegler-Ruggli Dilution Principle

Objective: To synthesize a macrocyclic lactone from a long-chain hydroxy acid.

Materials:

-

Long-chain ω-hydroxy acid

-

A suitable solvent (e.g., benzene, toluene)

-

A cyclization agent (e.g., a carbodiimide for lactonization)

-

A high-dilution apparatus (typically involving two syringe pumps for the slow, simultaneous addition of the reactant and the coupling agent)

Procedure:

-

Apparatus Setup: A large reaction vessel containing the bulk of the solvent is equipped with a stirrer and reflux condenser. Two precision syringe pumps are set up to deliver solutions of the ω-hydroxy acid and the cyclization agent at a very slow and controlled rate.

-

Slow Addition: A dilute solution of the ω-hydroxy acid in the chosen solvent is prepared. A separate dilute solution of the cyclization agent is also prepared. Both solutions are added dropwise and simultaneously to the vigorously stirred solvent in the reaction vessel over a prolonged period (often 24-48 hours).

-

Reaction: The reaction is typically carried out at an elevated temperature to ensure the reaction proceeds to completion.

-

Workup and Purification: After the addition is complete, the reaction mixture is stirred for an additional period. The solvent is then removed under reduced pressure, and the crude product is purified by column chromatography to isolate the desired macrocyclic lactone.

Self-Validation: The success of the cyclization is determined by the yield of the monomeric cyclic product versus oligomeric byproducts. The structure and purity of the macrocycle are confirmed by spectroscopic analysis.

The Modern Era: Ring-Closing Metathesis (RCM)

The landscape of macrocycle synthesis was revolutionized in the 1990s with the development of ring-closing metathesis (RCM) . This powerful reaction, for which Yves Chauvin, Robert H. Grubbs, and Richard R. Schrock were awarded the Nobel Prize in Chemistry in 2005, utilizes well-defined transition metal catalysts (typically ruthenium-based) to form a new carbon-carbon double bond between two terminal alkene functionalities within the same molecule, thereby closing the ring.[6]

Causality Behind the Experimental Choice: RCM offers several distinct advantages over classical methods. The catalysts are highly efficient, often requiring only catalytic amounts. They exhibit remarkable functional group tolerance, allowing for the synthesis of complex macrocycles without the need for extensive protecting group strategies. Furthermore, the reactions can often be run at higher concentrations than those required by the Ziegler-Ruggli principle, making them more practical for larger-scale synthesis.[7] The driving force for the reaction is often the release of a volatile byproduct, ethylene gas, which shifts the equilibrium towards the cyclic product.[8]

Experimental Protocol: Synthesis of a 14-Membered Macrocycle via RCM

Objective: To synthesize a 14-membered macrocyclic lactone using a Grubbs catalyst.

Materials:

-

A linear diene precursor with a terminal alkene at each end.

-

Grubbs' catalyst (e.g., Grubbs' second-generation catalyst).

-

Anhydrous, degassed solvent (e.g., dichloromethane or toluene).

-

Inert atmosphere setup (Schlenk line or glovebox).

Procedure:

-

Preparation: The diene precursor is dissolved in the anhydrous, degassed solvent in a reaction vessel under an inert atmosphere.

-

Catalyst Addition: A solution of the Grubbs' catalyst in the same solvent is added to the solution of the diene. The reaction mixture is typically heated to a moderate temperature (e.g., 40-80 °C) to initiate catalysis.

-

Monitoring: The progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to determine the consumption of the starting material and the formation of the product.

-

Quenching and Purification: Once the reaction is complete, the catalyst is quenched (e.g., by the addition of ethyl vinyl ether). The solvent is removed, and the crude product is purified by column chromatography to yield the pure macrocycle.

Self-Validation: The formation of the desired macrocycle is confirmed by the disappearance of the terminal alkene signals and the appearance of a new internal alkene signal in the ¹H NMR spectrum, along with other corroborating spectroscopic data.

The Influence of Vladimir Prelog: Understanding Medium Rings and Transannular Strain

While Ruzicka's work focused on large, relatively strain-free rings, the Swiss chemist Vladimir Prelog turned his attention to the enigmatic "medium-sized" rings (8-11 members). These rings were notoriously difficult to synthesize, often giving lower yields than both smaller and larger rings. Prelog's meticulous studies in the mid-20th century revealed the reason for this anomaly: transannular strain .[9]

Transannular Strain Explained: In medium-sized rings, the carbon backbone is forced into conformations where hydrogen atoms and other substituents on opposite sides of the ring are brought into close proximity, leading to significant steric repulsion. This "across-the-ring" strain, also known as Prelog strain, destabilizes the molecule and presents a significant energetic barrier to cyclization. Prelog's work provided a more nuanced understanding of ring strain beyond Baeyer's simple angle strain theory and was crucial for developing strategies to synthesize these challenging structures.

Long-Chain Cycloalkanes in Drug Development: A Modern Frontier

The unique structural features of long-chain cycloalkanes have made them highly attractive scaffolds in modern drug discovery. Their inherent conformational rigidity can pre-organize pharmacophoric groups into a bioactive conformation, leading to enhanced binding affinity and selectivity for their biological targets. Furthermore, macrocyclization can improve the pharmacokinetic properties of a drug candidate, such as membrane permeability and metabolic stability.

While a comprehensive list of all FDA-approved drugs containing long-chain cycloalkane moieties is extensive, some notable examples that highlight their therapeutic importance include:

-

Erythromycin: A macrolide antibiotic with a 14-membered lactone ring, it has been a cornerstone of antibacterial therapy for decades.[10][11]

-

Tacrolimus (FK506): A 23-membered macrolide lactone used as an immunosuppressant, particularly in organ transplantation.

-

Epothilones: A class of 16-membered macrolactones with potent anticancer activity, acting as microtubule stabilizers.[12][13][14]

-

Glecaprevir: An 18-membered macrocyclic inhibitor of the hepatitis C virus NS3/4A protease, synthesized on a large scale using RCM.[7]

The synthesis of these complex natural products and their analogues has been a driving force for the development of new and more efficient macrocyclization strategies.

Comparative Analysis of Macrocyclization Methods

The choice of a macrocyclization strategy depends on several factors, including the size of the target ring, the functional groups present in the precursor, and the desired scale of the synthesis.

| Method | Principle | Advantages | Disadvantages | Typical Yields |

| Ruzicka Large-Ring Synthesis | High-temperature pyrolysis of dicarboxylic acid salts | Simple procedure for unsubstituted ketones | Harsh conditions, low yields for larger rings, limited functional group tolerance | 5-20% |

| Ziegler-Ruggli Dilution Principle | Low reactant concentration to favor intramolecular reaction | General applicability, milder conditions than Ruzicka | Requires large solvent volumes, slow addition rates, can be impractical for large scale | 30-70% |

| Ring-Closing Metathesis (RCM) | Catalytic formation of a C=C bond to close the ring | High efficiency, excellent functional group tolerance, milder conditions, often higher concentrations possible | Catalyst cost and sensitivity, formation of a double bond in the ring | 60-95% |

Conclusion and Future Outlook

The journey of long-chain cycloalkanes from theoretical impossibilities to key components of modern medicine is a testament to the relentless curiosity and ingenuity of chemists. The initial breakthroughs of Ruzicka, followed by the rational design principles of Ziegler and Ruggli, laid the essential groundwork for the field. The advent of powerful catalytic methods like RCM has truly democratized access to these complex structures, enabling the synthesis of a vast array of macrocycles with tailored properties.

Looking ahead, the field of macrocyclic chemistry continues to evolve. The development of new catalytic systems for macrocyclization, the exploration of novel ring-closing strategies, and the application of computational methods to predict and design macrocyclic drugs will undoubtedly lead to the discovery of new therapeutics with enhanced efficacy and selectivity. The once-unseen architects of the molecular world are now firmly in the spotlight, poised to build the medicines of the future.

References

-

Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. [Link]

-

Collins, J. C., & James, K. (2023). Macrocyclization via Ring-Closing Metathesis in Drug Discovery and Process Chemistry. ACS Medicinal Chemistry Letters, 14(6), 845-856. [Link]

-

Alchetron. (2024). Ruzicka large ring synthesis. [Link]

-

Organic Syntheses. (n.d.). Cyclobutanecarboxylic acid. Organic Syntheses, 19, 28. [Link]

-

Blackburn, C., & Kates, S. A. (2013). Application of ring-closing metathesis macrocyclization to the development of Tsg101-binding antagonists. Bioorganic & medicinal chemistry letters, 23(15), 4433–4437. [Link]

-

Master Organic Chemistry. (n.d.). Olefin Metathesis. [Link]

-

Procter, D. J., et al. (2015). Synthesis of a macrocyclic and medium-sized ring lactam library using cascade ring expansion reactions. Organic & biomolecular chemistry, 13(35), 9260–9268. [Link]

-

Wikipedia. (n.d.). Ketonic decarboxylation. [Link]

-

Organic Chemistry Portal. (n.d.). Decarboxylation. [Link]

-

Sarlah, D., et al. (2024). A Modular Strategy for the Synthesis of Macrocycles and Medium-Sized Rings via Cyclization/Ring Expansion Cascade Reactions. Journal of the American Chemical Society, 146(7), 4867-4878. [Link]

-

ResearchGate. (2015). Ketonization of Carboxylic Acids by Decarboxylation: Mechanism and Scope. [Link]

-

Wikipedia. (n.d.). Ring-closing metathesis. [Link]

-

White, J. D., et al. (2012). On the Macrocyclization of the Erythromycin Core: Preorganization is Not Required. Angewandte Chemie (International ed. in English), 51(50), 12534–12538. [Link]

-

ResearchGate. (2021). FDA-approved drugs containing fluorinated cycloalkane motifs. [Link]

-

Max-Planck-Institut für Kohlenforschung. (2008). Karl Ziegler. [Link]

-

The Journal of Organic Chemistry. (1997). Studies toward a Synthesis of Epothilone A: Stereocontrolled Assembly of the Acyl Region and Models for Macrocyclization. [Link]

-

Wessjohann, L. A., et al. (2017). Artificial Macrocycles. Chemical reviews, 117(13), 8695–8763. [Link]

-

Williams, C. M., & Vasilevsky, S. F. (2015). Pharmaceuticals that contain polycyclic hydrocarbon scaffolds. Chemical Society reviews, 44(21), 7663–7695. [Link]

-

Organic Process Research & Development. (2006). First Scale-Up to Production Scale of a Ring Closing Metathesis Reaction Forming a 15-Membered Macrocycle as a Precursor of an Active Pharmaceutical Ingredient. [Link]

-

ResearchGate. (2015). Synthesis of Medio and Macrocyclic Compounds by High Dilution Principle Techniques. [Link]

-

Miller, S. J., et al. (2024). Solid-Phase Synthesis of Diverse Macrocycles by Regiospecific 2-Pyridone Formation: Scope and Applications. Journal of the American Chemical Society, 146(9), 6133-6140. [Link]

-

Danishefsky, S. J., et al. (1998). Strategy Toward The Total Synthesis of Epothilones A and B. DTIC. [Link]

-

Kim, K., et al. (2023). One-Pot Cyclization to Large Peptidomimetic Macrocycles by In Situ-Generated β-Turn-Enforced Folding. Journal of the American Chemical Society, 145(15), 8426-8435. [Link]

-

Journal of the American Chemical Society. (1988). The Asymmetric Synthesis of Erythromycin B. [Link]

-

Mako, T. L., et al. (2024). FDA-approved drugs featuring macrocycles or medium-sized rings. Archiv der Pharmazie, e2400890. [Link]

-

ResearchGate. (2002). Synthesis of (R)- and (S)- Muscone. [Link]

-

CIB (CSIC). (2002). Chemical synthesis and biological evaluation of novel epothilone B and trans-12,13-cyclopropyl epothilone B analogues. [Link]

-

Wipf Group. (n.d.). Chem 1140; Ring-Closing Metathesis (RCM) and Ring-Opening Metathesis (ROMP). [Link]

-

David Spring's group. (2019). Strategies for the Diversity-Oriented Synthesis of Macrocycles. [Link]

-

FDA. (n.d.). For Healthcare Professionals | FDA's Examples of Drugs that Interact with CYP Enzymes and Transporter Systems. [Link]

-

White, C. J., & Yudin, A. K. (2011). Contemporary strategies for peptide macrocyclization. Nature chemistry, 3(7), 509–524. [Link]

-

YouTube. (2022). Synthesis of Macrocyclic Molecules (Macrocycles). [Link]

-

Nicolaou, K. C., et al. (1998). Synthesis of epothilones A and B in solid and solution phase. Nature, 392(6678), 264-268. [Link]

-

Walensky, L. D., & Bird, G. H. (2015). Peptide stapling techniques based on different macrocyclisation chemistries. Methods in molecular biology (Clifton, N.J.), 1248, 29–48. [Link]

-

Whitesides, G. M., & Aizenberg, M. (2014). High-Yielding Flow Synthesis of a Macrocyclic Molecular Hinge. Angewandte Chemie (International ed. in English), 53(42), 11241–11245. [Link]

-

MDPI. (2022). Industrial Catalytic Production Process of Erythromycin. [Link]

-

Lamers, C., & Bechtler, C. (2021). Macrocyclization strategies for cyclic peptides and peptidomimetics. RSC medicinal chemistry, 12(8), 1269–1288. [Link]

Sources

- 1. alchetron.com [alchetron.com]

- 2. Ketonic decarboxylation - Wikipedia [en.wikipedia.org]

- 3. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]

- 4. kofo.mpg.de [kofo.mpg.de]

- 5. Artificial Macrocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. drughunter.com [drughunter.com]

- 8. React App [pmc.umicore.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. On the Macrocyclization of the Erythromycin Core: Preorganization is Not Required - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. cib.csic.es [cib.csic.es]

- 14. Synthesis of epothilones A and B in solid and solution phase - PubMed [pubmed.ncbi.nlm.nih.gov]

Heptadecylcyclohexane as a component of petroleum hydrocarbons

Technical Monograph: Heptadecylcyclohexane ( )

From Petroleomics to Pharmaceutical Impurity Profiling: A Definitive Guide [1]

Executive Summary

This compound (CAS: 19781-73-8) is a long-chain alkylnaphthene found ubiquitously in the saturated fraction of crude oil.[1] While historically the domain of geochemists, this molecule has gained critical relevance in pharmaceutical development as a primary marker for Mineral Oil Saturated Hydrocarbons (MOSH) .[1]

For drug developers, this compound serves two distinct roles:

-

The "Red Flag" Impurity: It acts as a specific analyte for detecting contamination from processing lubricants, packaging materials, and excipients (e.g., petrolatum).[1]

-

The Lipophilic Model: Its extreme hydrophobicity (LogP ~12.[2]4) makes it a rigorous standard for validating lipid-based drug delivery systems and membrane permeability models.[2]

Part 1: Molecular Architecture & Physicochemical Profile

This compound consists of a saturated cyclohexane ring attached to a 17-carbon alkyl chain.[2] This amphiphilic-like structure—lacking a polar head group—creates unique phase behavior in lipid bilayers, often intercalating deep within the hydrophobic core.[1]

Table 1: Physicochemical Specifications

| Property | Value | Relevance to Protocol |

| Molecular Formula | Target ion confirmation ( | |

| Molecular Weight | 322.61 g/mol | GC-MS retention time calibration |

| LogP (Predicted) | ~12.38 | High affinity for lipid phases; requires non-polar solvents (Hexane/Isooctane) |

| Boiling Point | ~397 °C | Requires high-temperature GC columns (e.g., DB-5HT) |

| Refractive Index | 1.4603 | Detection in HPLC (RI detectors) |

| Physical State | Waxy Solid / Crystal | Melting point ~36°C; requires heating for liquid handling |

Part 2: Analytical Forensics (MOSH Profiling)[1]

In pharmaceutical quality control, differentiating between harmless vegetable oils and potentially toxic mineral oil hydrocarbons is critical.[2] this compound is a representative component of the MOSH fraction.[2]

Protocol 1: LC-GC-FID Separation of MOSH/MOAH

This protocol separates the saturated (MOSH) fraction containing this compound from aromatic impurities (MOAH).[1]

Causality & Logic:

-

Why LC-GC? Direct GC injection of lipid-rich samples ruins columns.[2] LC acts as a "filter," separating the bulk matrix from the hydrocarbons.[1]

-

Why Epoxidation? To remove natural olefins (squalene/terpenes) that co-elute with MOSH.[1][2]

Reagents:

-

n-Hexane (HPLC Grade)[1]

-

Silica Gel 60 (activated at 400°C)[1]

-

Silver Nitrate (impregnated silica for olefin removal)[1]

Step-by-Step Workflow:

-

Extraction: Dissolve 1g of sample (drug formulation or excipient) in 10 mL n-hexane.

-

Saponification (If lipids present): Add ethanolic KOH to hydrolyze triglycerides. Wash with water.[2] Collect the hexane layer.[2]

-

Epoxidation (Critical Step):

-

Silica Cleanup: Pass the extract through a glass column packed with activated silica.[2]

-

Quantification: Inject the eluate into a GC-FID equipped with a non-polar column (e.g., Rxi-1ms).

-

Validation: this compound appears in the "hump" or as a discrete peak depending on resolution.[2]

-

Visualization: Analytical Workflow

Caption: LC-GC-FID workflow for isolating this compound (MOSH) from complex matrices.

Part 3: Biotransformation & Environmental Fate[2]

Understanding how this compound degrades is vital for environmental impact assessments of pharmaceutical manufacturing effluents.[2] The degradation pathway, driven by Alcanivorax sp., utilizes a "Cut-and-Ring" mechanism.[1]

Mechanism:

-

Terminal Oxidation: The alkyl chain is attacked at the terminal methyl group (

-oxidation) forming a fatty acid.[2] - -Oxidation: The chain is shortened two carbons at a time until it reaches the ring.[2]

-

Ring Cleavage: The cyclohexane ring is oxidized to cyclohexanecarboxylic acid, then aromatized or cleaved to form dicarboxylic acids (e.g., pimelic acid).[1][2]

Visualization: Biodegradation Pathway

Caption: Metabolic pathway of alkylcyclohexanes via Alcanivorax sp. showing chain shortening and ring cleavage.

Part 4: Synthesis Protocol (High Purity Standard)

Commercial standards for this compound are expensive.[2] For large-scale studies (e.g., toxicity dosing), in-house synthesis via catalytic hydrogenation is the gold standard.[1]

Protocol 2: Catalytic Hydrogenation of Heptadecylbenzene[1]

Precursor: 1-Phenyheptadecane (synthesized via Friedel-Crafts alkylation of benzene with 1-chloroheptadecane).[1][2]

Reagents:

-

Substrate: 1-Phenyheptadecane[1]

-

Catalyst: 5% Rhodium on Alumina (Rh/Al

Ongcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -

Note: Rhodium is preferred over Palladium for ring saturation at lower temperatures to prevent cracking.[2]

-

-

Solvent: Cyclohexane or Glacial Acetic Acid.[2]

Procedure:

-

Loading: In a high-pressure autoclave (Hastelloy), dissolve 10g of 1-phenyheptadecane in 100 mL cyclohexane. Add 0.5g catalyst (5 wt%).

-

Pressurization: Purge with N

(3x), then charge with H -

Reaction: Heat to 80°C. Stir at 1000 RPM for 12 hours.

-

Workup: Filter catalyst through Celite. Evaporate solvent.[2]

-

Purification: Recrystallize from acetone at 0°C.

Part 5: Toxicological Relevance & Pharmaceutical Impurity Profiling[2]

The "MOSH" Concern in Drug Development

Regulatory bodies (EFSA, BfR) are increasingly scrutinizing mineral oil hydrocarbons (MOSH).[1] this compound is a structural proxy for the cyclic fraction of MOSH.[2]

-

Tissue Accumulation: Unlike linear alkanes, cyclic alkanes like this compound are metabolized slowly.[2] They can accumulate in the liver and lymph nodes, forming lipogranulomas.[1]

-

Impurity Source: Common in white soft paraffin (Petrolatum) and microcrystalline wax used in topical creams.[1][2]

Table 2: Toxicological Markers

| Parameter | Observation | Relevance |

| Target Organ | Liver, Spleen (Fischer 344 Rats) | Granuloma formation |

| Metabolic Fate | Slow hydroxylation | Bioaccumulation potential |

| Regulatory Limit | < 2 mg/kg (Food/Drug migration) | Requires sensitive GC-FID limits |

References

-

European Food Safety Authority (EFSA). (2012).[1][2] Scientific Opinion on Mineral Oil Hydrocarbons in Food.[2][7] EFSA Journal.[2] [Link][1]

-

Biedermann, M., & Grob, K. (2012).[1][2] On-line LC-GC-FID for the analysis of mineral oil saturated and aromatic hydrocarbons.[8] Journal of Chromatography A. [Link][1][2]

-

National Institute of Standards and Technology (NIST). (2023).[1][2] this compound Mass Spectrum & Properties.[2][9] NIST Chemistry WebBook.[2] [Link][1]

-

Rojo, F. (2009).[1][2] Degradation of alkanes by bacteria.[2][10] Environmental Microbiology.[2] [Link]

-

PubChem. (2024).[1][2] this compound Compound Summary. National Center for Biotechnology Information.[2] [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. This compound | C23H46 | CID 29777 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Effects of cyclodextrins on drug delivery through biological membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. Biodegradation of n-Alkylcycloalkanes and n-Alkylbenzenes via New Pathways in Alcanivorax sp. Strain MBIC 4326 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sissg.it [sissg.it]

- 8. Analytical Methods for the Determination of Mineral Oil Saturated Hydrocarbons (MOSH) and Mineral Oil Aromatic Hydrocarbons (MOAH)—A Short Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. N-HEPTADECYLCYCLOHEXANE | 19781-73-8 [chemicalbook.com]

- 10. Degradation pathways of cyclic alkanes in Rhodococcus sp. NDKK48 - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Temperature Gas Chromatography Analysis of Heptadecylcyclohexane (HDCH)

Part 1: Executive Summary & Scientific Rationale

Heptadecylcyclohexane (HDCH, CAS 19781-73-8) is a high-molecular-weight alkylcyclohexane (

-

Petrochemical Biomarker: It acts as a surrogate for naphthenic structures in heavy distillate fractions.

-

MOSH/MOAH Analytics: It functions as a high-boiling retention time marker or internal standard (IS) to verify the elution of the mineral oil saturated hydrocarbon (MOSH) fraction up to

and beyond, ensuring no discrimination of heavier contaminants.

The Analytical Challenge: With a boiling point of approximately 397°C , HDCH presents significant challenges for standard gas chromatography. Conventional methods often suffer from inlet discrimination (where high boilers are lost in the injector) and column retention (leading to peak broadening). This protocol utilizes a High-Temperature GC-FID/MS approach with a thin-film column and optimized thermal gradients to ensure quantitative recovery and sharp peak shape.

Part 2: Physicochemical Profile & Method Constraints

Understanding the molecule is the first step to successful separation. The method parameters below are derived directly from these properties.

| Property | Value | Analytical Implication |

| Molecular Formula | High carbon number requires FID for linear response. | |

| Molecular Weight | 322.61 g/mol | Elutes in the semi-volatile/non-volatile transition zone. |

| Boiling Point | ~397°C | Critical: Inlet and Detector must exceed 400°C or use PTV; Column must be "High Temp" rated. |

| Polarity | Non-polar | Requires 100% Dimethylpolysiloxane or 5% Phenyl columns. |

| Solubility | Hexane, Isooctane, Toluene | Insoluble in Methanol/Water. Avoid polar solvents for injection. |

Part 3: Instrumentation & Materials[1][2][3][4][5][6]

Hardware Configuration

-

GC System: Agilent 8890, Thermo Trace 1300, or equivalent capable of oven temps >400°C.

-

Detector: Flame Ionization Detector (FID) for quantification; Mass Spectrometer (MS) for structural confirmation.

-

Inlet:

-

Preferred:PTV (Programmed Temperature Vaporizer) or Cool On-Column (COC) . This eliminates boiling point discrimination.

-

Alternative: Split/Splitless (S/SL) heated to 350°C (Note: May show discrimination; use pressure pulse).

-

-

Column:

-

Phase: 100% Dimethylpolysiloxane (e.g., DB-1ht, ZB-1HT, Rxi-1HT).

-

Dimensions: 30 m

0.25 mm ID -

Rationale: The thin film (0.10 µm) reduces retention of high boilers, allowing HDCH to elute at lower temperatures and sharper peak shapes.

-

Reagents

-

Solvent: Isooctane (2,2,4-Trimethylpentane), HPLC Grade. (Preferred over hexane for higher boiling point, reducing solvent expansion volume).

-

Reference Standard: this compound (>98% purity).

-

Internal Standard (Optional): 5-alpha-Cholestane (if HDCH is the analyte) or CyCy (if HDCH is the marker).

Part 4: Experimental Protocol

Sample Preparation (Liquid-Liquid Extraction)

This workflow assumes a complex matrix (e.g., food packaging or crude oil).

-

Weighing: Weigh 1.0 g of sample into a glass centrifuge tube.

-

Spiking: Add 50 µL of Internal Standard solution (1000 µg/mL).

-

Extraction: Add 10 mL Isooctane . Vortex vigorously for 1 min.

-

Incubation: For solid matrices, incubate at 60°C for 2 hours to release bound hydrocarbons.

-

Cleanup (Optional): If matrix is high in triglycerides (fat), pass extract through an activated silica gel cartridge conditioned with isooctane.

-

Concentration: Evaporate supernatant to 1 mL under nitrogen stream (do not dry completely to avoid loss of volatiles, though HDCH is robust).

GC Method Parameters[2][5]

| Parameter | Setting | Rationale |

| Carrier Gas | Helium @ 2.0 mL/min (Constant Flow) | Higher flow pushes high boilers through faster. |

| Inlet Mode | PTV Solvent Vent | Vents solvent, then ramps to transfer heavy analytes. |

| Inlet Temp | 50°C (0.1 min) | Cold injection prevents needle fractionation; rapid heat transfers HDCH. |

| Injection Vol | 1.0 µL | Standard volume. |

| Oven Program | 60°C (1 min) | Fast ramp minimizes band broadening. High final temp ensures elution. |

| FID Temp | 400°C | Must be hotter than the column max to prevent condensation in the jet. |

| FID Gas | Standard FID stoichiometry. |

Part 5: Workflow Visualization

The following diagram illustrates the logical flow from sample preparation to data validation, emphasizing the critical decision points for high-boiling analytes.

Caption: Workflow for this compound analysis emphasizing PTV injection to prevent high-boiler loss.

Part 6: Validation & Troubleshooting

Linearity and Sensitivity

-

Linearity: Prepare calibration standards in Isooctane from 1.0 µg/mL to 500 µg/mL. FID response should be linear (

). -

LOD/LOQ: Estimated LOQ for HDCH on FID is typically 0.5 mg/kg (ppm).

Troubleshooting Guide

| Issue | Root Cause | Corrective Action |

| Broad/Tailing Peak | Cold spots in the flow path. | Ensure transfer line and detector base are >380°C. Use thin-film column. |

| Low Recovery | Inlet discrimination. | Switch from Split/Splitless to PTV or Cool On-Column . Increase inlet temp. |

| Carryover | Condensation in the liner. | Run a blank with a "bake-out" oven ramp to 400°C between high-concentration samples. |

| Retention Time Shift | Column aging/phase stripping. | Trim 10cm from the column inlet (guard column recommended). |

Identification (GC-MS)

While FID is used for quantitation, MS is required for initial ID.

-

Parent Ion:

322 (often weak). -

Base Peak:

83 (cyclohexyl ring fragment) and -

Pattern: Look for the characteristic alkyl fragmentation series (

43, 57, 71...) overlaid with the dominant ring fragments.

Part 7: References

-

European Commission Joint Research Centre (JRC). (2019). Guidance on sampling, analysis and data reporting for the monitoring of mineral oil hydrocarbons in food and food contact materials. (Establishes the framework for analyzing alkylcyclohexanes in MOSH fractions). [Link]

-

National Institute of Standards and Technology (NIST). (2025). This compound Properties and Mass Spectra. (Source for boiling point and fragmentation data). [Link]

-

Biedermann, M., & Grob, K. (2012). On-line LC-GC-FID for the analysis of mineral oil saturated and aromatic hydrocarbons.[1] (Foundational paper on using cyclohexyl markers for retention time verification). [Link]

-

Restek Corporation. (2024). Mineral Oil Hydrocarbons (MOSH/MOAH) Analysis Application Note. (Details column selection for high-temperature hydrocarbon analysis). [Link]

Sources

Application Note: High-Resolution Identification of Cycloalkanes and Biomarkers in Oil Samples via GC-MS

Abstract & Executive Summary

The identification of cycloalkanes (naphthenes) in oil matrices is a critical analytical challenge spanning upstream geochemical exploration and downstream product quality assurance. Unlike n-alkanes, cycloalkanes present complex isomeric mixtures that often co-elute, necessitating a protocol that combines rigorous sample fractionation with selective mass spectrometric detection.

This application note details a robust workflow for isolating and identifying cycloalkanes ranging from simple alkyl-cyclohexanes to complex pentacyclic triterpanes (hopanes). By leveraging SARA fractionation followed by GC-MS in Selected Ion Monitoring (SIM) mode , this protocol eliminates aromatic interference and maximizes sensitivity for diagnostic ions (m/z 69, 83, 191, 217).

Introduction & Scientific Rationale

Crude oil and refined lubricants are complex mixtures where cycloalkanes serve as vital indicators. In geochemistry, steranes and hopanes act as "molecular fossils" indicating thermal maturity and source rock origin. In pharmaceutical applications, characterizing the "naphthenic" content of mineral oils is essential for toxicity assessments and viscosity modeling.

The Analytical Challenge

Direct injection of oil into GC-MS fails for cycloalkane analysis due to two primary factors:

-

Dynamic Range Masking: High-concentration n-alkanes often obscure the lower-abundance cycloalkanes.

-

Aromatic Interference: Polycyclic Aromatic Hydrocarbons (PAHs) share similar boiling points and can fragment into ions that interfere with cycloalkane detection.

The Solution: Causality-Driven Protocol

To resolve these issues, this protocol employs a "Subtract and Select" strategy:

-

Step 1 (Subtraction): Remove Asphaltenes and Aromatics physically via fractionation.

-

Step 2 (Selection): Use MS ionization physics to filter for cycloalkane-specific fragmentation patterns (ring opening).

Experimental Workflow Diagram

The following diagram illustrates the critical path from crude sample to data generation. Note the decision node at the MS detector (Scan vs. SIM) depending on the analytical goal.

Figure 1: Analytical workflow for the isolation and identification of cycloalkanes. The SARA fractionation step is critical to remove aromatic interferences prior to GC-MS analysis.

Detailed Protocol

Sample Preparation: SARA Fractionation

Objective: Isolate the saturated hydrocarbon fraction (Saturates) from the oil matrix.

-

Deasphalting:

-

Weigh 100 mg of oil into a centrifuge tube.

-

Add 40 mL of n-pentane. Sonicate for 10 mins.

-

Centrifuge at 3000 rpm for 15 mins. The precipitate is Asphaltenes (discard or store).

-

Collect the supernatant (Maltenes). Evaporate solvent under N2 stream to ~1 mL.

-

-

Column Chromatography:

-

Prepare a glass column (1 cm x 30 cm) packed with activated silica gel (bottom) and alumina (top).

-

Load the Maltene concentrate onto the column.

-

Elution 1 (Saturates): Elute with 50 mL n-hexane. Collect this fraction. This contains your cycloalkanes.

-

Note: Subsequent elutions with Toluene would yield Aromatics, but we discard these to prevent MS contamination.

-

-

Final Dilution:

-

Evaporate the Saturate fraction to dryness.

-

Reconstitute in Isooctane containing internal standard (5-α-Androstane , 100 ppm).

-

GC-MS Instrument Parameters

Rationale: A non-polar column is selected to separate based on boiling point. A slow oven ramp is required to resolve the "hump" of unresolved complex mixtures (UCM) where cycloalkanes often reside.

| Parameter | Setting | Rationale |

| GC System | Agilent 7890B / 5977B MSD (or equiv) | Standard high-sensitivity platform. |

| Column | DB-1 or DB-5MS (60m x 0.25mm x 0.25µm) | 60m length provides necessary theoretical plates for isomer resolution. |

| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) | Optimal linear velocity for resolution. |

| Inlet | 300°C, Splitless (or Split 1:20 for high conc) | High temp ensures volatilization of C40+ biomarkers. |

| Oven Program | 50°C (hold 2 min) → 4°C/min → 320°C (hold 20 min) | Slow ramp separates n-alkanes from co-eluting cycloalkanes. |

| Transfer Line | 300°C | Prevents condensation of heavy hopanes. |

| Ion Source | Electron Ionization (EI), 230°C, 70 eV | Standard ionization for library matching. |

Mass Spectrometry Detection Strategy

The choice of ions is the core of this identification method.

A. Full Scan Mode (Exploratory)

-

Range: m/z 50 – 650.

-

Use: To visualize the n-alkane envelope and major peaks.

B. Selected Ion Monitoring (SIM) Mode (Targeted) Use SIM groups to maximize sensitivity for specific cycloalkane classes.

| Target Class | Characteristic Ions (m/z) | Mechanistic Insight |

| General Cycloalkanes | 83, 97 | Ring fragmentation (C6H11+, C7H13+). Distinguishes from n-alkanes (m/z 85, 99). |

| Alkyl-Cyclohexanes | 82, 83 | McLafferty rearrangement products specific to substituted cyclohexanes. |

| Steranes (Biomarkers) | 217, 218, 257 | m/z 217 is the base peak for regular steranes; 257 indicates diasteranes. |

| Hopanes (Biomarkers) | 191 | The D/E ring fragment (C14H23+), the most stable ion for triterpanes. |

Data Analysis & Identification Logic

Distinguishing Alkanes from Cycloalkanes

In the Total Ion Chromatogram (TIC), n-alkanes appear as dominant, regularly spaced peaks. Cycloalkanes elute between and under these peaks.

-

Protocol: Extract Ion Chromatograms (EIC) for m/z 85 (alkanes) and m/z 83 (cycloalkanes).

-

Logic: If a peak has high intensity at m/z 85 but low at 83, it is an n-alkane. If m/z 83 > m/z 85, it is likely a cycloalkane or alkene (unlikely in crude oil unless degraded).

Biomarker Fingerprinting (The m/z 191 & 217 Traces)

This is the gold standard for oil source identification.

-

Extract m/z 191: Look for the C30 Hopane peak (usually the largest).

-

Extract m/z 217: Identify the C27, C28, and C29 Sterane triplet.

-

Self-Validation: Compare the retention time of C30-Hopane relative to the internal standard (Androstane). The elution order is fixed by thermodynamics; any deviation indicates a system leak or active site degradation.

Quantitative Calculation

Concentration (

Quality Control & Troubleshooting

| Issue | Symptom | Root Cause | Corrective Action |

| Baseline Rise | Rising baseline at end of run | Column bleed or Asphaltene carryover | Bake out column; Ensure Asphaltenes were removed. |

| Peak Tailing | Asymmetrical peaks | Active sites in liner | Replace glass liner; Deactivate with silanizing agent. |

| Missing Biomarkers | No signal at m/z 191/217 | Sensitivity too low or biodegradation | Switch to SIM mode; Increase injection volume. |

| Resolution Loss | Co-elution of C29 sterane isomers | Column aging | Trim 0.5m from column inlet (guard column recommended). |

References

-

ASTM International. (2019).[1] Standard Test Method for Boiling Range Distribution of Petroleum Fractions by Gas Chromatography (ASTM D2887).[1] Link

-

Peters, K. E., Walters, C. C., & Moldowan, J. M. (2005). The Biomarker Guide: Volume 1, Biomarkers and Isotopes in the Environment and Human History. Cambridge University Press. (The authoritative text on m/z 191/217 interpretation). Link

-

Wang, Z., & Stout, S. A. (2007). Oil Spill Environmental Forensics: Fingerprinting and Source Identification. Academic Press. (Details the SARA and GC-MS protocols). Link

-

U.S. EPA. (1996). Method 8270D: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). (General framework for GC-MS calibration). Link

-

Fan, T., et al. (2022). A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids. Molecules. (Demonstrates high-temp GC ramping strategies). Link

Sources

Heptadecylcyclohexane as an internal standard for chromatography

Application Note: High-Fidelity Quantification of Long-Chain Hydrocarbons using Heptadecylcyclohexane (HDCH)

Abstract

This technical guide details the protocol for utilizing This compound (HDCH) as a robust internal standard (IS) for the Gas Chromatography (GC) analysis of complex hydrocarbon mixtures, biological lipids, and petrochemical fractions. Unlike linear n-alkanes often present in native samples, HDCH provides a structurally distinct cycloalkane signal that elutes in the high-boiling region (equivalent to C23-C24 n-alkanes), offering a critical reference point for retention index mapping and volumetric correction without co-elution interference.

Part 1: Physicochemical Basis & Selection Logic

The Molecule

-

Chemical Name: this compound[1]

-

Formula:

-

CAS Number: 19781-73-8[1]

-

Structure: A cyclohexane ring attached to a 17-carbon saturated alkyl chain.

-

Boiling Point: >380°C (Estimated; significantly higher than Heptylcyclohexane).

-

Solubility: Soluble in hexane, isooctane, dichloromethane; insoluble in water/methanol.

Why HDCH? (The "Exogenous" Advantage)

In lipidomics and petroleomics, n-alkanes (e.g.,

-

Chromatographic Resolution: The cyclic head group causes HDCH to elute slightly earlier than the n-alkane of equivalent carbon number (

), preventing peak overlap. -

Thermal Stability: It withstands injector temperatures >300°C without degradation.

-

Extraction Mimicry: Its partition coefficient (

) mirrors that of waxes, sterols, and heavy mineral oils, ensuring it tracks extraction losses accurately.

Selection Decision Tree

The following logic illustrates when HDCH is the superior choice over other standards (like Androstane or deuterated PAHs).

Part 2: Experimental Protocol

Materials & Reagents

-

Analyte Matrix: Biological tissue (e.g., plant cuticle, liver lipid extract) or Petroleum fraction.

-

Internal Standard Stock: this compound (98%+ purity).

-

Solvents: Isooctane (2,2,4-Trimethylpentane) – HPLC Grade. Note: Isooctane is preferred over hexane for high-temp GC due to its slightly higher boiling point (99°C), reducing evaporation errors during autosampling.

Preparation of Standard Solutions

-